4-Hydroxyisoindole-1,3-dione
Overview
Description
4-Hydroxyisoindole-1,3-dione, also known as 4-hydroxyisoindoline-1,3-dione, is a chemical compound with the molecular formula C8H5NO3 . It has been used as a scaffold to develop a two-photon fluorescent probe BHID-Bpin for the detection of peroxynitrite .
Synthesis Analysis
The synthesis of 4-Hydroxyisoindole-1,3-dione involves a reaction with ammonium hydroxide . The reaction mixture is gradually cooled to room temperature, and then adjusted to pH 2 with concentrated hydrochloric acid. The crystals which precipitated are collected by suction-filtration and then dried in vacuum to give the desired compound . Another method involves the synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions .Molecular Structure Analysis
The molecular weight of 4-Hydroxyisoindole-1,3-dione is 163.13 Da .Chemical Reactions Analysis
The overall transformation involved in the synthesis of 4-Hydroxyisoindole-1,3-dione includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The molecular formula of 4-Hydroxyisoindole-1,3-dione is C8H5NO3 . Its molecular weight is 163.13 Da .Scientific Research Applications
Pharmaceutical Synthesis
Summary of Application
4-Hydroxyisoindoline-1,3-dione and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promise as therapeutic agents .
Methods of Application
The synthesis process of these compounds is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Results or Outcomes
The development of these compounds is a subject of substantial interest and ingenuity among researchers . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
Fluorescent Probes
Summary of Application
4-Hydroxyisoindoline-1,3-dione and its derivatives have been used as fluorescent probes . They have become promising tools for monitoring the concentration of peroxynitrite, which is linked to many diseases .
Methods of Application
The sensing mechanism of a peroxynitrite fluorescent probe, named BHID-Bpin, was investigated . The photoexcited BHID-Bpin relaxes to its ground state via an efficient nonradiative process due to the presence of a minimum energy conical intersection between its first excited state and ground state .
Results or Outcomes
Upon reacting with peroxynitrite, the Bpin moiety is cleaved from BHID-Bpin and BHID is formed . The formed BHID exhibits strong dual band fluorescence which is caused by an ultrafast excited-state intramolecular proton transfer process .
Colorants and Dyes
Summary of Application
4-Hydroxyisoindoline-1,3-dione and its derivatives have been used in the production of colorants and dyes .
Methods of Application
The specific methods of application in this field are not detailed in the available literature .
Results or Outcomes
The outcomes of these applications are not specified in the available literature .
Herbicides
Summary of Application
4-Hydroxyisoindoline-1,3-dione and its derivatives have been used in the production of herbicides .
Results or Outcomes
Polymer Additives
Summary of Application
4-Hydroxyisoindoline-1,3-dione and its derivatives have been used as additives in polymers .
Results or Outcomes
Photochromic Materials
Summary of Application
4-Hydroxyisoindoline-1,3-dione and its derivatives have been used in the production of photochromic materials .
Safety And Hazards
Future Directions
4-Hydroxyisoindole-1,3-dione has been used as a scaffold to develop a two-photon fluorescent probe for the detection of peroxynitrite . This suggests potential future applications in the development of other fluorescent probes. Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a potential area for future research .
properties
IUPAC Name |
4-hydroxyisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNZSATHOXXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323432 | |
Record name | 4-hydroxyisoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisoindole-1,3-dione | |
CAS RN |
41709-87-9 | |
Record name | NSC403994 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxyisoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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